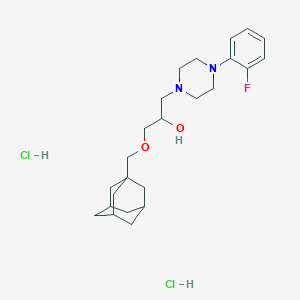![molecular formula C28H32O16 B2358558 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 53584-69-3; 604-80-8](/img/structure/B2358558.png)
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Narcissoside can be synthesized through the glycosylation of kaempferol with rhamnose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of narcissoside involves the extraction from plant sources, particularly elderflowers. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of >=95% .
Chemical Reactions Analysis
Types of Reactions: Narcissoside undergoes various chemical reactions, including:
Oxidation: Narcissoside can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert narcissoside to its aglycone form, kaempferol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Kaempferol and other reduced forms.
Substitution: Various substituted flavonol derivatives.
Scientific Research Applications
Narcissoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress pathways.
Medicine: Studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Industry: Utilized in the development of antioxidant supplements and potential therapeutic agents.
Mechanism of Action
Narcissoside exerts its effects primarily through its antioxidant properties. It enhances the miR200a/Nrf2/GSH antioxidant pathway, which helps in reducing oxidative stress and apoptosis. Narcissoside also modulates the MAPK/Akt signaling pathways, contributing to its neuroprotective effects. It binds to various molecular targets, including the Nrf2 repressor protein Keap1, and promotes the transcriptional activity mediated by Nrf2 .
Comparison with Similar Compounds
Rutin (quercetin-3-O-rutinoside): Another flavonol glycoside with similar antioxidant properties.
Kaempferol-3-O-rutinoside: Similar in structure and function to narcissoside.
Uniqueness: Narcissoside is unique due to its specific glycosylation pattern and its potent neuroprotective effects. While other flavonol glycosides also exhibit antioxidant properties, narcissoside’s ability to modulate specific signaling pathways and its effectiveness in neuroprotection set it apart .
Properties
CAS No. |
53584-69-3; 604-80-8 |
|---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.548 |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI Key |
UIDGLYUNOUKLBM-OWIBGMBDSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)


![exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2358482.png)
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)


![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
